molecular formula C7H10ClN3O B13255438 3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

Cat. No.: B13255438
M. Wt: 187.63 g/mol
InChI Key: LDSIOEWUNRVSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is a heterocyclic compound that features a triazole ring fused with an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a chloromethyl-substituted triazole with an appropriate oxazepine precursor. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce oxazepine N-oxides .

Scientific Research Applications

3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Chloromethyl)-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine is unique due to its specific ring fusion and the presence of a chloromethyl group, which provides distinct reactivity and potential for derivatization. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications in various scientific fields.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

3-(chloromethyl)-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine

InChI

InChI=1S/C7H10ClN3O/c8-5-7-10-9-6-1-3-12-4-2-11(6)7/h1-5H2

InChI Key

LDSIOEWUNRVSTI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN2C1=NN=C2CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.